molecular formula C17H14O6 B8255250 Kaempferol 3,5-dimethyl ether CAS No. 1486-65-3

Kaempferol 3,5-dimethyl ether

Cat. No. B8255250
CAS RN: 1486-65-3
M. Wt: 314.29 g/mol
InChI Key: XMCNEMKKAQGVGK-UHFFFAOYSA-N
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Description

Kaempferol 3,5-dimethyl ether is a flavonoid compound found in Chrysothamnus humilis and Dioscorea bulbifera . It is a natural product for research related to life sciences . It has a molecular formula of C17H14O6 and a molecular weight of 314.29 .


Molecular Structure Analysis

The chemical structure of Kaempferol 3,5-dimethyl ether is distinguished by the presence of phenyl rings and four hydroxyl substituents .


Chemical Reactions Analysis

Kaempferol has been shown to interact with various signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types .


Physical And Chemical Properties Analysis

Kaempferol 3,5-dimethyl ether is a yellow powder . It is soluble in Acetone, Chloroform, Dichloromethane, DMSO, and Ethyl Acetate . It has a boiling point of 604.5±55.0°C at 760 mmHg and a density of 1.5±0.1 g/cm3 .

Mechanism of Action

Kaempferol has been shown to induce cell cycle arrest at the G2/M checkpoint and is thought to promote apoptosis via p53 phosphorylation . It also inhibits the migration and invasion of FLS in RA by blocking MAPK pathway activation .

Safety and Hazards

Kaempferol is classified as toxic if swallowed and causes skin and eye irritation. It may cause respiratory irritation and is suspected of causing genetic defects .

Future Directions

Kaempferol has multiple therapeutic properties that target a diverse number of diseases. The various nanoformulations of kaempferol were significantly better than the free kaempferol drug delivery system. They were better absorbed into the body, showed better target delivery, and had improved bioavailability . Further studies may make the Kaempferol effect mechanisms in those pathologies clearer .

properties

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-12-7-11(19)8-13-14(12)15(20)17(22-2)16(23-13)9-3-5-10(18)6-4-9/h3-8,18-19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCNEMKKAQGVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440519
Record name 7-Hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kaempferol 3,5-dimethyl ether

CAS RN

1486-65-3
Record name 7-Hydroxy-2-(4-hydroxyphenyl)-3,5-dimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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